N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
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Overview
Description
N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone. This intermediate is then reacted with various sodium azides to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of green solvents and catalysts to make the process more environmentally friendly. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and piperidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(8-methoxy-2-oxo-2H-chromen-3-yl)acetamide
- 7-hydroxy-4-methyl coumarin
- 2H/4H-chromenes
Uniqueness
N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine is unique due to its specific structural features, which confer distinct biological activities.
Properties
IUPAC Name |
N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-25-18-7-2-5-16-11-15(14-26-19(16)18)12-23-17-6-3-10-24(13-17)20-21-8-4-9-22-20/h2,4-5,7-9,11,17,23H,3,6,10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYKMPWJXBTLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)CNC3CCCN(C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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